2,2,3,3,4,4-Hexadeuterioazetidine
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Overview
Description
2,2,3,3,4,4-Hexadeuterioazetidine is a deuterated derivative of azetidine, a four-membered nitrogen-containing heterocycle. The incorporation of deuterium atoms in place of hydrogen atoms can significantly alter the physical and chemical properties of the compound, making it a subject of interest in various scientific fields. Azetidines are known for their ring strain, which imparts unique reactivity and stability characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4-Hexadeuterioazetidine typically involves the deuteration of azetidine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the initial synthesis of azetidine .
Industrial Production Methods: Industrial production of deuterated compounds often employs large-scale catalytic exchange processes. These methods are optimized for high yield and purity, ensuring that the deuterium atoms are uniformly incorporated into the azetidine ring .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,4,4-Hexadeuterioazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield deuterated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and organometallic reagents are employed under basic or acidic conditions
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution can introduce various alkyl or aryl groups into the azetidine ring .
Scientific Research Applications
2,2,3,3,4,4-Hexadeuterioazetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in isotope labeling studies to trace metabolic pathways.
Medicine: Investigated for its potential use in drug development due to its unique pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4-Hexadeuterioazetidine is largely influenced by the presence of deuterium atoms. Deuterium has a higher bond dissociation energy compared to hydrogen, which can lead to altered reaction kinetics and stability. This can affect the compound’s interaction with molecular targets and pathways, making it a valuable tool in mechanistic studies and drug development .
Comparison with Similar Compounds
Azetidine: The non-deuterated parent compound.
2,2,3,3,4,4-Hexafluoroazetidine: A fluorinated analogue with different electronic properties.
2,2,3,3,4,4-Hexachloroazetidine: A chlorinated analogue with distinct reactivity.
Uniqueness: 2,2,3,3,4,4-Hexadeuterioazetidine is unique due to the presence of deuterium atoms, which impart different physical and chemical properties compared to its hydrogenated counterpart. This makes it particularly useful in studies requiring stable isotope labeling and in applications where enhanced stability and altered reaction kinetics are desired .
Properties
Molecular Formula |
C3H7N |
---|---|
Molecular Weight |
63.13 g/mol |
IUPAC Name |
2,2,3,3,4,4-hexadeuterioazetidine |
InChI |
InChI=1S/C3H7N/c1-2-4-3-1/h4H,1-3H2/i1D2,2D2,3D2 |
InChI Key |
HONIICLYMWZJFZ-NMFSSPJFSA-N |
Isomeric SMILES |
[2H]C1(C(NC1([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CNC1 |
Origin of Product |
United States |
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